molecular formula C13H8ClFO2 B6340772 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% CAS No. 1035929-24-8

2-Chloro-5-(4-fluorophenyl)benzoic acid, 95%

Cat. No. B6340772
CAS RN: 1035929-24-8
M. Wt: 250.65 g/mol
InChI Key: MTIMWFFLFLKBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% (2C5FPA) is a synthetic compound used in a wide variety of research applications. It is a white crystalline powder that is soluble in water and ethanol and has a melting point of 142-144°C. 2C5FPA is a useful reagent for organic synthesis, as it can be used to form various derivatives and can be incorporated into a variety of reactions. Additionally, 2C5FPA has a variety of scientific research applications, such as in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used in the study of biochemical and physiological effects, as well as in laboratory experiments. For example, 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has been used in the study of the effects of various drugs on the central nervous system. Additionally, it has been used in studies of the effects of various hormones on cell growth and differentiation. 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has also been used in studies of the effects of various environmental pollutants on human health.

Mechanism of Action

2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% acts as an inhibitor of various enzymes and receptors. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has been shown to inhibit the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has been shown to inhibit the release of neurotransmitters, such as serotonin and dopamine. Furthermore, 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has been shown to have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents, making it easy to work with. Furthermore, it is stable and can be stored for long periods of time without degradation. However, 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% also has some limitations. For example, it is not very soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, it can be toxic if ingested or inhaled, and it can cause skin irritation.

Future Directions

The future of 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% research is promising. It has been used in a variety of scientific research applications and has shown potential for use in the treatment of various diseases. Additionally, it has been used in the study of the effects of various environmental pollutants on human health. Furthermore, there is potential for 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% to be used as a tool for drug discovery and development, as well as for the development of new therapeutic agents. Finally, there is potential for 2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% to be used in the study of the effects of various hormones on cell growth and differentiation.

Synthesis Methods

2-Chloro-5-(4-fluorophenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-fluorobenzoyl chloride and 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 reaction, with the 4-fluorobenzoyl chloride acting as the nucleophile and the 2-chlorobenzoic acid acting as the electrophile. The reaction is typically carried out at room temperature, and the product is isolated by filtration.

properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIMWFFLFLKBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673472
Record name 4-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-fluorophenyl)benzoic acid

CAS RN

1035929-24-8
Record name 4-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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